molecular formula C15H27NO4 B1606163 Heliocurassavicine CAS No. 82354-34-5

Heliocurassavicine

Cat. No.: B1606163
CAS No.: 82354-34-5
M. Wt: 285.38 g/mol
InChI Key: BWQSLRZZOVFVHJ-SFDCQRBFSA-N
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Description

This compound is part of the pyrrolizidine alkaloid family, which is known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heliocurassavicine involves several steps, starting from the extraction of the compound from the Heliotropium curassavicum plant. The process typically includes:

    Extraction: The plant material is subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate.

    Purification: The crude extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Heliocurassavicine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Heliocurassavicine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the reactivity of pyrrolizidine alkaloids.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Heliocurassavicine involves its interaction with various molecular targets and pathways. It is known to:

    Inhibit Enzymes: this compound can inhibit specific enzymes involved in cellular processes, leading to disrupted cellular function.

    Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells, making it a potential anticancer agent.

    Modulate Signaling Pathways: this compound can modulate signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Heliocurassavicine is unique among pyrrolizidine alkaloids due to its specific structure and biological activities. Similar compounds include:

    Retronecine: Another pyrrolizidine alkaloid with hepatotoxic properties.

    Heliotridine: An enantiomer of retronecine, also known for its toxicity.

    Curassanecine: A minor alkaloid isolated from Heliotropium subulatum.

This compound stands out due to its potential therapeutic applications and unique chemical structure, making it a valuable compound for further research and development.

Properties

IUPAC Name

[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQSLRZZOVFVHJ-SFDCQRBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C(C)C)(C(=O)OC[C@H]1CCN2[C@H]1CCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82354-34-5
Record name Heliocurassavicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082354345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HELIOCURASSAVICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3JMV1Z2UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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